4-(2-Fluorophenyl)oxane
Description
4-(2-Fluorophenyl)oxane is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-fluorophenyl group. This structure combines the conformational stability of a six-membered oxygen-containing ring with the electronic effects of an ortho-fluorinated aromatic moiety. Fluorinated aromatic compounds are often explored in medicinal chemistry and materials science due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
4-(2-fluorophenyl)oxane |
InChI |
InChI=1S/C11H13FO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8H2 |
InChI Key |
HLWNHHQGYKDGAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)oxane typically involves the reaction of 2-fluorobenzyl alcohol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the fluorobenzyl alcohol to form the desired product. The reaction conditions usually involve mild temperatures and the use of a solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of 4-(2-Fluorophenyl)oxane can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and efficiency. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-(2-Fluorophenyl)oxanone or 4-(2-Fluorophenyl)carboxylic acid.
Reduction: Formation of 4-(2-Fluorophenyl)oxanol or 4-(2-Fluorophenyl)alkane.
Substitution: Formation of various substituted phenyl oxanes depending on the substituent introduced.
Scientific Research Applications
4-(2-Fluorophenyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)oxane involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
4-(4-Fluorophenyl)oxane-4-carboxylic Acid
- Structure : The para-fluorophenyl analog includes a carboxylic acid group at the 4-position of the oxane ring.
- Molecular Weight : 224.23 g/mol (vs. ~194.22 g/mol estimated for 4-(2-Fluorophenyl)oxane without the carboxylic acid) .
- Key Differences: Substituent Position: The fluorine in the para position (vs. ortho) reduces steric hindrance but alters electronic interactions. Functional Group: The carboxylic acid enhances polarity and hydrogen-bonding capacity, likely increasing solubility in aqueous media compared to the non-acid form.
(S)-(4-Fluorophenyl)oxirane
- Structure : A three-membered epoxide (oxirane) ring with a para-fluorophenyl group.
- Reactivity : The strained epoxide ring is highly reactive in ring-opening reactions, unlike the more stable oxane ring .
- Applications : Epoxides are often intermediates in organic synthesis, whereas oxanes are typically explored for their conformational rigidity in drug design.
Piperazine Derivatives with 2-Fluorophenyl Groups
- Example: 2-Hydroxy-3-[4-(2-fluorophenyl)-piperazine-1-yl]-propyl-4-[(alkoxycarbonyl)amino]benzoates .
- Key Differences :
- Ring Type : Piperazine (six-membered, two nitrogen atoms) vs. oxane (six-membered, one oxygen atom).
- Physicochemical Properties : Piperazine derivatives often exhibit basicity due to nitrogen atoms, while oxanes are neutral.
- Synthesis : Piperazine derivatives require multi-step routes involving alkylation and carbamate formation, whereas oxanes may be synthesized via cyclization of diols or epoxide intermediates.
Physicochemical and Stability Comparisons
Stability Considerations:
- Ortho vs. Para Fluorine : Ortho-substituted fluorophenyl groups may introduce steric effects that influence conformational stability. For example, compounds with ortho-fluorophenyl groups in (e.g., 1a and 1b) showed degradation in simulated gastric fluid, suggesting sensitivity to acidic environments .
- Oxane vs. Oxirane : The six-membered oxane ring is less strained and more thermally stable than the three-membered oxirane, which is prone to polymerization or hydrolysis .
Biological Activity
4-(2-Fluorophenyl)oxane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
4-(2-Fluorophenyl)oxane features a fluorinated phenyl group attached to an oxane ring. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.
Biological Activity Overview
Research has indicated that 4-(2-Fluorophenyl)oxane exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens, making them potential candidates for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that 4-(2-Fluorophenyl)oxane may inhibit cancer cell proliferation. Its mechanism may involve the modulation of specific signaling pathways associated with cell growth and survival .
The biological activity of 4-(2-Fluorophenyl)oxane is thought to arise from its interaction with specific molecular targets, such as enzymes or receptors involved in disease processes. The fluorine substituent may increase binding affinity, enhancing the compound's efficacy against targeted pathways .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of 4-(2-Fluorophenyl)oxane against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 20 |
| Pseudomonas aeruginosa | 18 | 15 |
These findings suggest that 4-(2-Fluorophenyl)oxane could serve as a lead compound for developing new antimicrobial agents .
Anticancer Studies
In vitro studies on cancer cell lines demonstrated that 4-(2-Fluorophenyl)oxane inhibited cell proliferation by inducing apoptosis. The following table summarizes its effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
| A549 (Lung Cancer) | 22 | Inhibition of proliferation |
These results highlight the potential of 4-(2-Fluorophenyl)oxane as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .
Case Studies
- Case Study on Antimicrobial Efficacy : A research team tested various derivatives of oxane compounds, including 4-(2-Fluorophenyl)oxane, against multi-drug resistant strains. The study concluded that the fluorinated derivative exhibited superior activity compared to non-fluorinated counterparts, suggesting that fluorination plays a critical role in enhancing antimicrobial potency .
- Case Study on Cancer Treatment : A preclinical trial evaluated the effects of 4-(2-Fluorophenyl)oxane in combination with standard chemotherapy agents on tumor-bearing mice. Results indicated a synergistic effect, leading to reduced tumor size and improved survival rates compared to controls receiving chemotherapy alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
